molecular formula C14H19BrN2O3 B3394758 (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate CAS No. 869569-99-3

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate

Cat. No.: B3394758
CAS No.: 869569-99-3
M. Wt: 343.22
InChI Key: VGKNVRSIDINOPV-NSHDSACASA-N
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Description

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a tert-butyl carbamate protecting group, an amino group, and a bromophenyl moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-tert-butyl 2-amino-3-oxopropanoate and 4-bromobenzaldehyde.

    Formation of Intermediate: The initial step involves the condensation of (S)-tert-butyl 2-amino-3-oxopropanoate with 4-bromobenzaldehyde under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Protection: The final step involves the protection of the amine group with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of nitro derivatives.

Scientific Research Applications

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Employed in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active amine upon enzymatic cleavage of the carbamate group. The bromophenyl moiety can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (1-amino-3-phenyl-1-oxopropan-2-yl)carbamate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    (S)-tert-Butyl (1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl)carbamate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

The presence of the bromine atom in (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate imparts unique reactivity, making it a valuable intermediate for the synthesis of brominated compounds. Its chiral nature also allows for the study of enantioselective reactions and the development of chiral drugs.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKNVRSIDINOPV-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate
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